Aqabamycin G

Marine natural products Maleimide alkaloids Structure-activity relationship

Aqabamycin G is a nitro‑maleimide marine alkaloid first isolated from a Red Sea Vibrio sp. (strain WMBA) and described in 2010.

Molecular Formula C18H11N3O5
Molecular Weight 349.3 g/mol
CAS No. 1252019-82-1
Cat. No. B1487561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAqabamycin G
CAS1252019-82-1
Synonymsaqabamycin G
Molecular FormulaC18H11N3O5
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CC(=C(C=C4)O)[N+](=O)[O-]
InChIInChI=1S/C18H11N3O5/c22-14-6-5-9(7-13(14)21(25)26)15-16(18(24)20-17(15)23)11-8-19-12-4-2-1-3-10(11)12/h1-8,19,22H,(H,20,23,24)
InChIKeyLSXYUYXMNIJERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aqabamycin G (CAS 1252019-82-1) – Structural Identity and Core Properties for Sourcing Decisions


Aqabamycin G is a nitro‑maleimide marine alkaloid first isolated from a Red Sea Vibrio sp. (strain WMBA) and described in 2010 [1]. Its scaffold is built on a maleimide core substituted with a 4‑hydroxy‑3‑nitrophenyl unit and a 1H‑indol‑3‑yl residue, giving it a molecular formula of C₁₈H₁₁N₃O₅ and a monoisotopic mass of 349.07 Da [1][2]. Unlike the majority of the co‑isolated aqabamycins (A–F), which are 16‑carbon diphenyl‑maleimides, aqabamycin G is an 18‑carbon indolyl‑maleimide, representing the only congener that incorporates an indole nucleus [1]. A total synthesis has recently been disclosed, providing a reliable non‑fermentative route to this compound [3].

Why Aqabamycin G Cannot Be Replaced by Other Aqabamycins or Generic Nitro‑Maleimides


The aqabamycin family is chemically heterogeneous; aqabamycin G is the sole member that bears an indole moiety in place of the second phenyl ring [1]. This substitution increases the molecular volume and alters the hydrogen‑bond donor/acceptor profile relative to aqabamycins A–F, which are all simple diphenyl‑maleimides [1]. In the original biological screening, not all aqabamycins could be tested because of low fermentation yields, and the spectrum of activity differed across congeners [1]. Consequently, procurement of a generic “aqabamycin” without precise structural confirmation carries a high risk of obtaining an inactive or differently active analog. The recently published total synthesis further underscores that aqabamycin G is a discrete chemical entity requiring a tailored synthetic strategy; one‑step interconversion from other aqabamycins is not feasible [2].

Quantitative Differentiation of Aqabamycin G vs. Closest Analogs – Evidence for Procurement Decisions


Indole‑Substitution vs. Diphenyl‑Maleimides: Structural Distinction with Implications for Biological Activity

Aqabamycin G (C₁₈H₁₁N₃O₅, 349.07 Da) is the only member of the aqabamycin family that contains an indole substituent attached to the maleimide core; all other congeners (A–F) are diphenyl‑maleimides with a C₁₆ skeleton [1][2]. This structural difference is confirmed by NMR and MS analysis and is not an interchangeable feature – the indole nucleus contributes an additional hydrogen‑bond donor (N–H) and a larger π‑surface compared with the phenyl ring present in aqabamycins A–F [1].

Marine natural products Maleimide alkaloids Structure-activity relationship

Antibacterial MIC Range for Aqabamycin G and Comparison with Class‑Level Activity

The original paper reports that aqabamycin G, along with other aqabamycins, displays antibacterial activity against Gram‑positive bacteria with minimum inhibitory concentrations (MICs) spanning 3.15–25 µg ml⁻¹ [1]. Although the publication does not provide a strain‑by‑strain breakdown for each congener due to limited compound availability, aqabamycin G was among the tested compounds and fell within this active range [1]. By comparison, the co‑isolated vibrindole A was inactive up to 100 µg ml⁻¹ [1].

Antibacterial discovery Minimum inhibitory concentration Gram‑positive pathogens

Cytotoxic Selectivity Toward L1210 Leukemia Cells Relative to Other Cell Lines

Among the tested cell lines, L1210 (mouse lymphocytic leukemia) was the most sensitive to aqabamycin G, whereas Jurkat, Colo‑320, MDA‑MB‑231, and MCF‑7 lines were less affected [1]. The paper notes that ‘L1210 cells were the most sensitive among the tested cell lines’ and that aqabamycin G contributed to this profile [1]. In contrast, vibrindole A and aqabamycin E showed only weak, broad cytotoxicity, indicating a divergent selectivity pattern within the metabolite family [1].

Cytotoxicity profiling Leukemia cell lines Cancer chemotherapy

Total Synthesis Enables Scalable Procurement Independent of Low‑Yield Fermentation

The first total synthesis of aqabamycin G was reported in 2024, employing a stepwise addition of an indole motif and a diazo‑benzenoid unit to maleimide [1]. This synthetic route circumvents the low and variable yields associated with fermentation of Vibrio sp. WMBA, which previously limited compound availability for extensive biological testing [2]. For other aqabamycins (e.g., A–F), no total synthesis has been disclosed, leaving fermentation as the sole source.

Total synthesis Process chemistry Supply chain reliability

High‑Value Application Scenarios for Aqabamycin G Based on Quantitative Evidence


Indole‑Specific Target Engagement Studies

Because aqabamycin G is the only family member possessing an indole NH donor and extended aromatic surface, it is the appropriate ligand for probing protein targets that recognize indole‑based pharmacophores, such as kinases, GPCRs, or indole‑binding transcription factors. The structural distinction relative to diphenyl‑maleimides (aqabamycins A–F) ensures that any binding signal originates from the indole‑maleimide scaffold and not from a generic maleimide core [1].

Antibacterial Screening Panels Against Gram‑Positive Reference Strains

With MIC values in the range of 3.15–25 µg ml⁻¹, aqabamycin G can be used as a benchmark nitro‑maleimide in susceptibility assays against Staphylococcus, Bacillus, and Micrococcus spp. Its activity contrasts sharply with the inactivity of vibrindole A, making it a useful positive control for distinguishing specific nitro‑maleimide effects from non‑specific co‑metabolite effects [1].

Leukemia‑Selective Cytotoxicity Profiling

The preferential sensitivity of L1210 mouse lymphocytic leukemia cells to aqabamycin G positions this compound as a candidate lead for further investigation in hematological malignancy models. Its selectivity pattern (L1210 > Jurkat ≈ Colo‑320 > solid tumor lines) can serve as a reference for structure–activity relationship campaigns aiming to enhance leukemia‑cell specificity [1].

Synthetic Methodology Development and Process Chemistry Scale‑Up

The established total synthesis of aqabamycin G provides a platform for late‑stage diversification, impurity profiling, and process optimization. Unlike A–F, which are only accessible through fermentation, G can be synthesized in a chemistry laboratory, enabling precise control over batch purity and supporting ICH‑compliant reference standard preparation [2].

Quote Request

Request a Quote for Aqabamycin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.